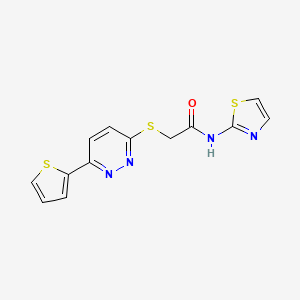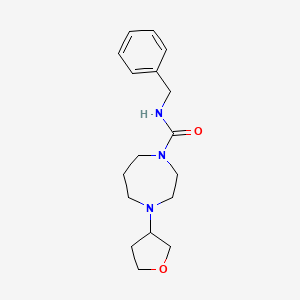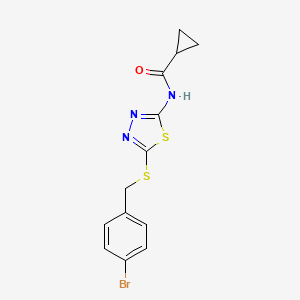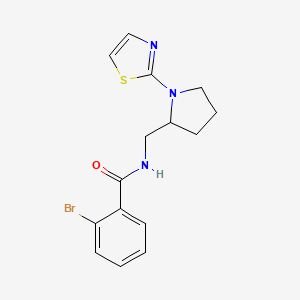
N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets non-receptor tyrosine kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Tec kinase (TEC). Additionally, we will list future directions for the research on TAK-659.
Applications De Recherche Scientifique
Chemical Properties and Potential Applications
N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a compound with a complex structure containing thiazol, thiophene, and pyridazin moieties. The biological activity of such compounds is often related to their aromatic structures and the presence of sulfur atoms. For instance, thiophene analogues of certain carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity, showing that the activity profiles of these compounds are consistent with their known chemistry and indicate potential biological activity, though their in vivo tumor-inducing potential might be questionable (Ashby et al., 1978). Similarly, the presence of thiazole and thiophene rings in a compound can contribute to various pharmacophoric properties, making them useful scaffolds in medicinal and pharmaceutical chemistry, especially in the development of CNS active agents (Agarwal et al., 2017).
Chemical Interactions and Biological Importance
The interaction of heterocyclic compounds like N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide with biological systems can be quite complex. Heterocyclic compounds containing thiazole, pyridine, and thiophene units are known for their ability to interact with various biological targets through coordination and hydrogen bonding, making them suitable for use in sensing applications and possessing a range of biological and medicinal applications (Jindal & Kaur, 2021). Similarly, compounds with thiophene derivatives have been studied for their structure-activity relationships, showing a broad spectrum of molecular structures and therapeutic properties, though no general activity pattern can be established for these compounds (Drehsen & Engel, 1983).
Potential for Pharmaceutical Development
The complex structure of N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide suggests its potential for pharmaceutical development. Compounds with similar structural features have shown a wide range of promising biological activities, and the potential for new CNS active agents based on thiazole derivatives is significant (Agarwal et al., 2017). Additionally, the presence of heterocyclic rings like thiazole and thiophene in a compound's structure is associated with exquisite sensing materials and a range of biological and medicinal applications, indicating the compound's potential as a versatile pharmaceutical agent (Jindal & Kaur, 2021).
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS3/c18-11(15-13-14-5-7-20-13)8-21-12-4-3-9(16-17-12)10-2-1-6-19-10/h1-7H,8H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCGNFPAVKNLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)

![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)

![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)

